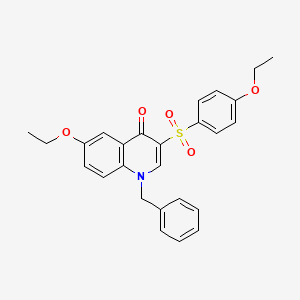
1-Benzyl-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Benzyl-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one is a synthetic compound that has gained attention in scientific research due to its potential applications in medicine and biochemistry.
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Synthesis of Heterocyclic Compounds : Quinoline derivatives are key intermediates in the synthesis of complex heterocyclic compounds. For example, the cyclization reactions involving sulfonyl groups adjacent to nitrogen-containing heterocycles demonstrate the synthetic utility of these functional groups in constructing diverse molecular architectures (Ukrainets et al., 2014).
- Fluorescent Probes : Certain quinoline derivatives have been used to develop fluorescent probes for biological and chemical detection. A study described the construction of a two-photon fluorescent probe for detecting reducing agents, showcasing the utility of quinoline structures in sensor development (Sun et al., 2018).
Pharmacological Potential
- Anticancer Activity : Quinoline derivatives have been evaluated for their anticancer properties. Research has explored the synthesis of tetrahydroisoquinoline derivatives as potential anticancer agents, indicating the relevance of quinoline structures in medicinal chemistry (Redda et al., 2010).
- COX-2 Inhibition : Some quinoline sulfonamide derivatives have been synthesized and assessed for their COX-2 inhibitory activity, highlighting the potential of quinoline-based compounds in anti-inflammatory drug development (Hayun et al., 2012).
Material Science and Optics
- Nonlinear Optical Properties : The synthesis and characterization of quinoline derivatives with various substituents have revealed their potential in nonlinear optical applications, which could be significant for optical limiting technologies (Ruanwas et al., 2010).
properties
IUPAC Name |
1-benzyl-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-3-31-20-10-13-22(14-11-20)33(29,30)25-18-27(17-19-8-6-5-7-9-19)24-15-12-21(32-4-2)16-23(24)26(25)28/h5-16,18H,3-4,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGFBYJJBCOYOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2464698.png)


![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2464702.png)

![N-(2,5-dimethylphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2464704.png)

![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2464706.png)

![6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B2464710.png)
![3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2464711.png)

![N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2464719.png)